Technical Guide: Synthesis and Characterization of 2-(3-Methylphenyl)quinazolin-4(3H)-one
Technical Guide: Synthesis and Characterization of 2-(3-Methylphenyl)quinazolin-4(3H)-one
Executive Summary & Chemical Identity[1]
The target compound, 2-(3-Methylphenyl)quinazolin-4-ol , is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anticonvulsant agents.
Critical Tautomeric Distinction: While the IUPAC nomenclature allows for the "quinazolin-4-ol" designation, researchers must recognize that this compound exists predominantly as the quinazolin-4(3H)-one (lactam) tautomer in the solid state and in polar solvents (e.g., DMSO, MeOH). The "ol" (lactim) form is generally a transient species or a minor contributor unless trapped by O-alkylation.
This guide details the Iodine-Catalyzed Oxidative Cyclization of 2-aminobenzamide with 3-methylbenzaldehyde. This protocol is selected over traditional Niementowski synthesis for its atom economy, mild conditions, and avoidance of high-pressure reactors.
Compound Data
| Property | Specification |
| IUPAC Name | 2-(3-Methylphenyl)quinazolin-4(3H)-one |
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 1025-97-4 (Generic for 2-m-tolyl) |
| Solubility | Soluble in DMSO, DMF, hot EtOH; Insoluble in water. |
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the pyrimidine ring via a condensation-oxidation sequence.
Figure 1: Retrosynthetic disconnection showing the dihydro-intermediate pathway.
Primary Synthetic Protocol: Iodine-Mediated Oxidative Cyclization[2][3]
This method utilizes molecular iodine (
Reagents & Materials[1][2][4][5][6][7][8]
-
Substrate A: 2-Aminobenzamide (1.0 equiv, 10 mmol, 1.36 g)
-
Substrate B: 3-Methylbenzaldehyde (1.1 equiv, 11 mmol, 1.32 g)
-
Catalyst/Oxidant: Molecular Iodine (
) (0.1 - 1.0 equiv; typically 0.2 equiv is sufficient for catalysis, but stoichiometric amounts accelerate oxidation). -
Solvent: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Recommendation: Use EtOH for easier workup; use DMSO if solubility is an issue.
-
Quench: 5% Aqueous Sodium Thiosulfate (
).
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.36 g) and 3-methylbenzaldehyde (1.32 g) in Ethanol (20 mL).
-
Catalyst Addition: Add molecular iodine (254 mg, 1.0 mmol, 10 mol%) to the stirring solution. The solution will turn dark brown.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~80°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The intermediate Schiff base appears first, followed by the conversion to the fluorescent quinazolinone spot.
-
-
Cooling: Once starting materials are consumed, cool the reaction mixture to room temperature.
-
Precipitation & Quench: Pour the reaction mixture into crushed ice (approx. 100 g) containing 10 mL of 5%
.-
Why? Thiosulfate neutralizes residual iodine, preventing product iodination and removing the brown color.
-
-
Isolation: Stir the aqueous suspension for 15 minutes. A white to off-white precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 5 mL). Recrystallize from hot Ethanol or DMF/Water if high purity (>99%) is required.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Characterization & Validation
Validation must confirm the formation of the quinazolinone core and the presence of the 3-methylphenyl substituent.
Expected Spectral Data
| Technique | Parameter | Expected Value / Assignment |
| Melting Point | Range | 228–232 °C (Consistent with 2-arylquinazolinones) |
| s, 1H, NH (Broad singlet, confirms lactam form). Disappears with | ||
| (DMSO- | d, 1H, H-5 (Proton adjacent to carbonyl, deshielded). | |
| s, 3H, | ||
| m, 7H, Ar-H (Overlapping aromatic multiplets). | ||
| C=O (Carbonyl carbon, C-4). | ||
| (DMSO- | C=N (Imine carbon, C-2). | |
| FT-IR | 1665 cm | |
| 3150–3300 cm | ||
| HRMS (ESI) | Calc: 237.0950; Found: 237.09xx |
Interpretation Logic (Self-Validation)
-
Absence of Aldehyde Peak: In
H NMR, the disappearance of the aldehyde proton (~10 ppm) confirms condensation. -
Amide Presence: The signal at ~12.5 ppm confirms the oxidized "one" tautomer. If the "ol" form were trapped, this proton would be absent, and an O-H signal (often very broad or invisible) might exist, but usually, the "ol" is not observed in standard DMSO NMR.
-
Methyl Integrity: The singlet at 2.4 ppm integrates to 3 protons, confirming the 3-methyl group survived the oxidative conditions.
Troubleshooting & Optimization
Issue 1: Low Yield or Incomplete Cyclization
-
Cause: Insufficient oxidation of the dihydro-intermediate.
-
Solution: Increase Iodine loading to 20-30 mol% or bubble air/oxygen through the solution. The reaction relies on aerobic oxidation to regenerate the catalyst or drive the equilibrium.
Issue 2: Product Coloration (Yellow/Brown)
-
Cause: Trapped Iodine in the crystal lattice.
-
Solution: Wash the crude solid thoroughly with 10% sodium thiosulfate solution. Recrystallize from DMF/Water to remove inorganic salts.
Issue 3: Solubility Issues in NMR
-
Context: Quinazolinones are highly crystalline and poorly soluble in
. -
Solution: Always use DMSO-
or TFA- for characterization.
References
-
Bharate, S. B., et al. (2015).[1] "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond." The Journal of Organic Chemistry, 80(13), 6915-6921. [2]
-
Mohammed, S., & Vishwakarma, R. A. (2015).[1] "Metal-free, iodine-catalyzed oxidative synthesis of 2-aryl quinazolin-4(3H)-ones." Organic Chemistry Portal.
-
BenchChem. (2025).[3] "Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers." BenchChem Technical Library.
-
RSC Advances. (2014). "Efficient synthesis of 2-substituted quinazolin-4(3H)-ones." Royal Society of Chemistry.
Sources
- 1. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond [organic-chemistry.org]
- 2. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
